6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of pyrazole, triazole, and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:
Starting Materials: The synthesis begins with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and 4-amino-3-methyl-1,2,4-triazole-5-thiol.
Cyclization Reaction: The carboxylic acid group of the pyrazole derivative reacts with the amino group of the triazole derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can participate in reduction reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Functionalized Derivatives: From substitution reactions, leading to a variety of substituted pyrazole and triazole derivatives.
Scientific Research Applications
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several applications in scientific research:
Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting central nervous system disorders, antimicrobial agents, and anti-inflammatory drugs.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Material Science:
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or neurotransmission, depending on its target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings but lacking the triazole and thiadiazine components.
Triazole Derivatives: Compounds with triazole rings but lacking the pyrazole and thiadiazine components.
Uniqueness
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and potential for varied applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S/c1-4-16-5-9(7(2)14-16)10-6-18-11-13-12-8(3)17(11)15-10/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDZAUHDZWUEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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